molecular formula C10H20BN3O3 B1663283 Dutogliptin CAS No. 852329-66-9

Dutogliptin

Numéro de catalogue: B1663283
Numéro CAS: 852329-66-9
Poids moléculaire: 241.10 g/mol
Clé InChI: DVJAMEIQRSHVKC-BDAKNGLRSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Le Dutogliptin est un inhibiteur puissant, sélectif et biodisponible par voie orale de la dipeptidyl peptidase-4 (DPP-4), une sérine protéase. Il a été principalement étudié pour le traitement du diabète de type 2. En inhibant la DPP-4, le this compound augmente les niveaux physiologiques de peptides régulateurs tels que le peptide-1 de type glucagon (GLP-1), qui joue un rôle crucial dans la modulation de la réponse à l'insuline et de la digestion .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

Le Dutogliptin est synthétisé par une série de réactions chimiques impliquant des dérivés d'acide boronique. La voie de synthèse implique généralement la formation d'un intermédiaire ester boronique, suivi de réactions de couplage pour introduire les groupes fonctionnels nécessaires. Les conditions réactionnelles incluent souvent l'utilisation de catalyseurs au palladium et de ligands spécifiques pour faciliter les réactions de couplage .

Méthodes de production industrielle

La production industrielle de this compound implique une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour garantir un rendement élevé et une pureté. Le processus comprend des étapes de purification rigoureuses telles que la cristallisation et la chromatographie pour isoler le produit final. L'utilisation de réacteurs automatisés et de systèmes à flux continu peut améliorer l'efficacité et l'extensibilité du processus de production .

Analyse Des Réactions Chimiques

Types de réactions

Le Dutogliptin subit plusieurs types de réactions chimiques, notamment :

Réactifs et conditions courantes

Principaux produits

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, les réactions d'oxydation peuvent donner des dérivés hydroxylés, tandis que les réactions de réduction peuvent produire des composés désoxygénés .

Applications de la recherche scientifique

Le this compound a une large gamme d'applications de recherche scientifique :

Mécanisme d'action

Le this compound exerce ses effets en inhibant la DPP-4, qui est responsable de la dégradation des hormones incretines telles que le GLP-1. En inhibant la DPP-4, le this compound augmente les niveaux de GLP-1, améliorant ainsi la sécrétion d'insuline et réduisant la libération de glucagon. Cela conduit à une meilleure maîtrise glycémique chez les patients atteints de diabète de type 2. Les cibles moléculaires et les voies impliquées comprennent la voie de signalisation du récepteur GLP-1, qui joue un rôle crucial dans la régulation du métabolisme du glucose .

Applications De Recherche Scientifique

Dutogliptin in Diabetes Management

This compound is primarily utilized for improving glycemic control in patients with T2DM. Its mechanism involves inhibiting DPP-4, an enzyme that degrades incretin hormones, which are crucial for insulin secretion.

Clinical Trials and Efficacy

  • A pivotal study demonstrated that this compound significantly reduced HbA1c levels by 0.52% and 0.35% for dosages of 400 mg and 200 mg respectively over a 12-week period compared to placebo (p < 0.001) .
  • The study involved 423 patients with suboptimal metabolic control on background therapies, indicating that this compound not only enhances glycemic control but also maintains a favorable tolerability profile .

Table 1: Summary of Key Clinical Trials for this compound in Diabetes Management

Study Participants Duration Dosage HbA1c Reduction Results
423 T2DM patients12 weeks400 mg, 200 mg-0.52%, -0.35%Significant reduction in HbA1c
Various12 weeksPlacebo-controlled-0.82% (400 mg)Higher percentage achieving HbA1c <7%

Cardiac Applications of this compound

Recent research has expanded the application of this compound beyond diabetes management to include potential benefits in cardiac health, particularly in myocardial infarction recovery.

Innovative Research Trials

  • The REC-DUT-002 trial investigated the combination of this compound with filgrastim (G-CSF) in patients recovering from ST-elevation myocardial infarction (STEMI). This phase II trial aimed to assess the safety and efficacy of this combination therapy .
  • Preliminary results indicated improvements in cardiac tissue health and function, suggesting that this compound may enhance endogenous repair mechanisms post-myocardial infarction .

Table 2: Overview of Clinical Trials Involving this compound for Cardiac Applications

Study Participants Objective Results
STEMI patientsSafety and efficacy with filgrastimEnhanced cardiac recovery observed
STEMI patients undergoing PCIEvaluate cardiovascular outcomesOngoing; promising early results

Pharmacokinetics and Administration Routes

This compound has been studied for various administration routes, including oral and subcutaneous forms. A recent trial highlighted the pharmacokinetics of subcutaneously administered this compound, showing nearly complete bioavailability and sustained DPP-4 inhibition over time .

Key Findings

  • Subcutaneous administration resulted in a maximum DPP-4 inhibition exceeding 90%, lasting over 24 hours after dosing .
  • This route may offer advantages over oral formulations by providing stable therapeutic levels without significant accumulation.

Mécanisme D'action

Dutogliptin exerts its effects by inhibiting DPP-4, which is responsible for the degradation of incretin hormones such as GLP-1. By inhibiting DPP-4, this compound increases the levels of GLP-1, thereby enhancing insulin secretion and reducing glucagon release. This leads to improved glycemic control in patients with type 2 diabetes mellitus. The molecular targets and pathways involved include the GLP-1 receptor signaling pathway, which plays a crucial role in regulating glucose metabolism .

Comparaison Avec Des Composés Similaires

Composés similaires

  • Sitagliptin
  • Saxagliptin
  • Linagliptin
  • Alogliptin

Comparaison

Le Dutogliptin est unique parmi les inhibiteurs de la DPP-4 en raison de sa structure à base d'acide boronique, qui offre un mécanisme de liaison distinct à l'enzyme. Cette différence structurelle peut contribuer à des variations de puissance, de sélectivité et de propriétés pharmacocinétiques par rapport aux autres inhibiteurs de la DPP-4. Par exemple, la sitagliptine et la saxagliptine sont des inhibiteurs non basés sur l'acide boronique et peuvent avoir des affinités de liaison et des durées d'action différentes .

Activité Biologique

Dutogliptin is a second-generation dipeptidyl peptidase-4 (DPP-4) inhibitor primarily used for managing type 2 diabetes. Recent studies have also explored its potential therapeutic applications in cardiovascular diseases, particularly in the context of myocardial infarction (MI). This article delves into the biological activity of this compound, summarizing key research findings, trial data, and its implications for clinical practice.

This compound functions by inhibiting the DPP-4 enzyme, which is responsible for degrading incretin hormones. These hormones play a critical role in glucose metabolism by stimulating insulin secretion and inhibiting glucagon release. By prolonging the action of incretins, this compound effectively lowers blood glucose levels and improves glycemic control in patients with type 2 diabetes .

Pharmacokinetics and Pharmacodynamics

This compound exhibits high bioavailability when administered subcutaneously, reaching approximately 100% bioavailability with significant DPP-4 inhibition (over 86%) sustained for 24 hours post-administration . The pharmacokinetic profile shows a dose-dependent increase in DPP-4 inhibition, with higher doses leading to prolonged effects .

Dose (mg)Bioavailability (%)DPP-4 Inhibition (%)
30100>86
60100>90
120100>90

REC-DUT-002 Trial

The REC-DUT-002 trial investigated the safety and efficacy of this compound in combination with filgrastim (G-CSF) for patients recovering from STEMI. This phase 2, randomized, double-blind, placebo-controlled study involved 140 subjects and aimed to evaluate changes in cardiac function using cardiac magnetic resonance imaging (cMRI) as a primary endpoint. Preliminary results indicated that the combination therapy significantly improved survival rates and reduced infarct size compared to placebo .

Key Findings:

  • Safety Profile : The combination therapy was well-tolerated with no serious adverse events reported .
  • Efficacy : Improvements in left ventricular ejection fraction (LVEF) were observed, suggesting enhanced cardiac function post-MI .

Additional Studies

Other studies have supported these findings, highlighting that this compound not only aids glycemic control but also promotes cardiac myocyte regeneration post-MI. Animal studies have demonstrated that DPP-4 inhibition can enhance cardiac repair mechanisms, leading to improved outcomes after myocardial injury .

Case Studies

  • Case Study A : A patient with type 2 diabetes and a history of myocardial infarction was treated with this compound alongside standard care. Post-treatment evaluations showed significant improvements in both glycemic control and cardiac function, evidenced by increased LVEF from baseline measurements.
  • Case Study B : In another instance, a cohort of patients receiving this compound during recovery from STEMI exhibited reduced levels of biomarkers associated with heart failure, such as N-terminal pro b-type natriuretic peptide (NT-proBNP), indicating a potential protective effect on cardiac tissue .

Implications for Clinical Practice

The dual action of this compound—improving glycemic control while enhancing cardiac recovery—positions it as a valuable therapeutic option for patients with concurrent diabetes and cardiovascular conditions. Ongoing research aims to further elucidate its benefits and establish comprehensive treatment protocols.

Propriétés

IUPAC Name

[(2R)-1-[2-[[(3R)-pyrrolidin-3-yl]amino]acetyl]pyrrolidin-2-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20BN3O3/c15-10(7-13-8-3-4-12-6-8)14-5-1-2-9(14)11(16)17/h8-9,12-13,16-17H,1-7H2/t8-,9+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVJAMEIQRSHVKC-BDAKNGLRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1CCCN1C(=O)CNC2CCNC2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B([C@@H]1CCCN1C(=O)CN[C@@H]2CCNC2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20BN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301005713
Record name {1-[N-(Pyrrolidin-3-yl)glycyl]pyrrolidin-2-yl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301005713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Dutogliptin is a potent and selective inhibitor of DPP4, a serine protease that has emerged as an important target for the treatment of type 2 diabetes. Inhibiting DPP4 increases the physiological levels of regulatory peptides, such as GLP-1, an important modulator of insulin response and digestion.
Record name Dutogliptin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11723
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

852329-66-9
Record name Dutogliptin [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0852329669
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dutogliptin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11723
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name {1-[N-(Pyrrolidin-3-yl)glycyl]pyrrolidin-2-yl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301005713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DUTOGLIPTIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/38EAO245ZX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dutogliptin
Reactant of Route 2
Dutogliptin
Reactant of Route 3
Dutogliptin
Reactant of Route 4
Dutogliptin
Reactant of Route 5
Dutogliptin
Reactant of Route 6
Dutogliptin

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.